![molecular formula C16H24N2O B4442160 N-butyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442160.png)
N-butyl-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-butyl-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPBM is a derivative of benzamide, which is a class of organic compounds that have been extensively studied for their biological activities.
Scientific Research Applications
N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its antipsychotic, antidepressant, and analgesic activities. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-butyl-4-(1-pyrrolidinylmethyl)benzamide is still not fully understood. However, it has been proposed that N-butyl-4-(1-pyrrolidinylmethyl)benzamide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been found to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters. These actions of N-butyl-4-(1-pyrrolidinylmethyl)benzamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules involved in the immune response. Furthermore, N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
N-butyl-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been found to have low toxicity and high selectivity for its target receptors. However, N-butyl-4-(1-pyrrolidinylmethyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. N-butyl-4-(1-pyrrolidinylmethyl)benzamide also has a relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-butyl-4-(1-pyrrolidinylmethyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-cancer properties and develop new drugs based on N-butyl-4-(1-pyrrolidinylmethyl)benzamide. Furthermore, the development of new methods for the synthesis and purification of N-butyl-4-(1-pyrrolidinylmethyl)benzamide may improve its efficacy and reduce its limitations.
properties
IUPAC Name |
N-butyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-10-17-16(19)15-8-6-14(7-9-15)13-18-11-4-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPZXAXPPBEOJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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